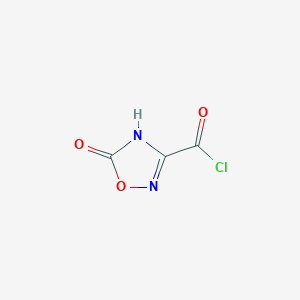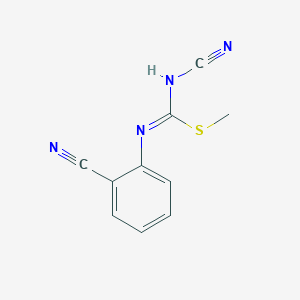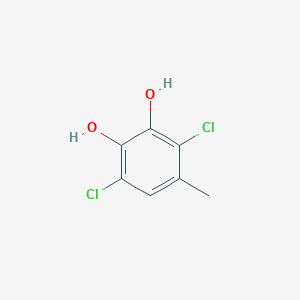![molecular formula C5H11ClFNO B13907623 [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is a chemical compound with the molecular formula C5H11NOClF It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of (3R)-pyrrolidin-3-ylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoropyrrolidin-3-one.
Reduction: Formation of 3-fluoropyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.
類似化合物との比較
Similar Compounds
[(3R)-pyrrolidin-3-yl]methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-fluoropyrrolidine: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-fluoropyrrolidin-3-one: An oxidized form of the compound with different chemical properties.
Uniqueness
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group
特性
分子式 |
C5H11ClFNO |
|---|---|
分子量 |
155.60 g/mol |
IUPAC名 |
[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H/t5-;/m1./s1 |
InChIキー |
RTWCLQSSUKTHBX-NUBCRITNSA-N |
異性体SMILES |
C1CNC[C@]1(CO)F.Cl |
正規SMILES |
C1CNCC1(CO)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


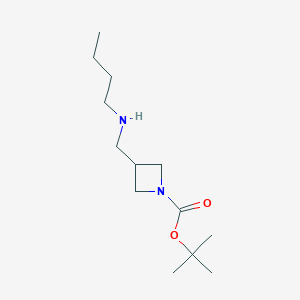
![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)
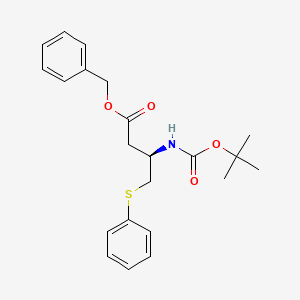





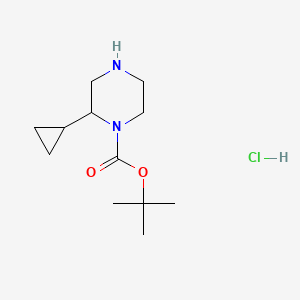
![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)
